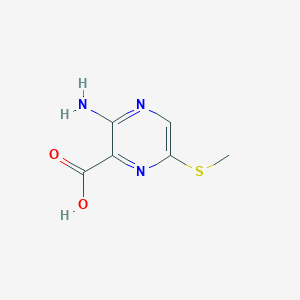![molecular formula C18H16Br2N2O B13883692 1-[2-(2,7-Dibromocarbazol-9-yl)ethyl]pyrrolidin-2-one](/img/structure/B13883692.png)
1-[2-(2,7-Dibromocarbazol-9-yl)ethyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2,7-Dibromocarbazol-9-yl)ethyl]pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core structure substituted with a 2,7-dibromocarbazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,7-Dibromocarbazol-9-yl)ethyl]pyrrolidin-2-one typically involves the following steps:
Formation of the Carbazole Derivative: The starting material, 2,7-dibromocarbazole, is synthesized through bromination of carbazole.
Alkylation: The 2,7-dibromocarbazole is then alkylated with an appropriate alkyl halide to introduce the ethyl linker.
Cyclization: The alkylated product undergoes cyclization with a suitable amine to form the pyrrolidin-2-one ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2,7-Dibromocarbazol-9-yl)ethyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine substituents.
Substitution: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atoms.
Scientific Research Applications
1-[2-(2,7-Dibromocarbazol-9-yl)ethyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to its biological activity and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It may be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-[2-(2,7-Dibromocarbazol-9-yl)ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-[2-(2,7-Dibromocarbazol-9-yl)ethyl]pyrrolidin-2-one: This compound is unique due to the presence of both the dibromocarbazole and pyrrolidin-2-one moieties.
Pyrrolidin-2-one Derivatives: Compounds like pyrrolidin-2-one and its various substituted derivatives are structurally similar but may lack the dibromocarbazole group.
Carbazole Derivatives: Compounds such as 2,7-dibromocarbazole share the carbazole core but differ in the additional functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H16Br2N2O |
|---|---|
Molecular Weight |
436.1 g/mol |
IUPAC Name |
1-[2-(2,7-dibromocarbazol-9-yl)ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C18H16Br2N2O/c19-12-3-5-14-15-6-4-13(20)11-17(15)22(16(14)10-12)9-8-21-7-1-2-18(21)23/h3-6,10-11H,1-2,7-9H2 |
InChI Key |
GKCHUCYGHMTOML-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CCN2C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


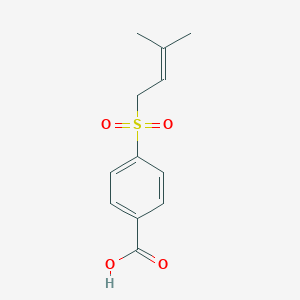

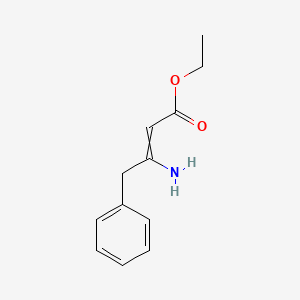

![3-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-2-carboxylic acid](/img/structure/B13883621.png)
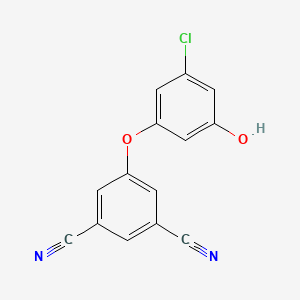


![8-[2-(4-nitrophenyl)ethyl]-1,4-Dioxa-8-azaspiro[4.5]decane](/img/structure/B13883637.png)
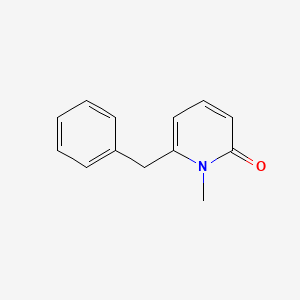
![3-[4-[(3,4-Dichlorophenyl)methoxy]-3-nitrophenyl]-3-ethoxypropanoic acid](/img/structure/B13883664.png)
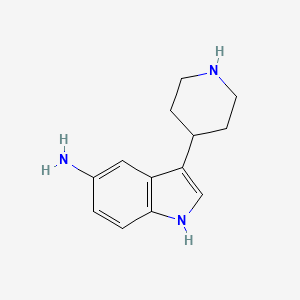
![5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13883676.png)
